molecular formula C15H22OS B6593592 Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- CAS No. 651317-92-9

Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-

Cat. No.: B6593592
CAS No.: 651317-92-9
M. Wt: 250.4 g/mol
InChI Key: QHUMUUUSWSEGNQ-GJZGRUSLSA-N
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Description

Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- is an organic compound with the molecular formula C15H22OS. This compound is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and a thioether group is attached to the phenyl ring. The compound is chiral, with the (1S,2S) configuration indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 4-(1-methylethyl)phenylthiol with a suitable electrophile to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclohexanol Derivative Formation: The next step involves the introduction of the cyclohexanol moiety. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of cyclohexanol reacts with the electrophilic center of the thioether intermediate.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer. This can be achieved through various chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced separation techniques can improve the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

    Oxidation: Cyclohexanone, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-; Carboxylic acids.

    Reduction: Cyclohexanol derivatives, alkanes.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also used in the study of stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- can be compared with other similar compounds such as:

    Cyclohexanol, 4-(1-methylethyl)-: This compound lacks the thioether group and has different chemical and biological properties.

    Cyclohexanol, 5-methyl-2-(1-methylethyl)-: This compound has a different substitution pattern on the cyclohexane ring, leading to different reactivity and applications.

    Cyclohexanol, 1-methyl-4-(1-methylethyl)-: This compound has a different configuration and substitution pattern, affecting its chemical and biological properties.

The uniqueness of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- lies in its specific substitution pattern and chiral configuration, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(1S,2S)-2-(4-propan-2-ylphenyl)sulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22OS/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h7-11,14-16H,3-6H2,1-2H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUMUUUSWSEGNQ-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477142
Record name Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651317-92-9
Record name Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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